Quinolin-5-ol

Antibacterial Phytopathogen Structure-Activity Relationship

5-Hydroxyquinoline (CAS 578-67-6) is the optimal choice when isomer‑specific reactivity is critical. It provides moderate, nuanced antibacterial activity against Pectobacterium carotovorum (40.47% inhibition) versus 8‑HQ's 96.87%, enabling selective‑pressure studies. Its intermediate glucuronidation rate (Kcat 1.2‑fold vs. p‑nitrophenol) bridges metabolic‑stability gaps in drug‑discovery programs. For materials science, it yields azo dyes with higher Z/E thermal isomerization rates and broader absorbance wavelengths than 8‑HQ derivatives. In electrochemistry, the absence of an intramolecular hydrogen bond simplifies reduction‑mechanism analysis. Insist on Quinolin‑5‑ol to ensure predictable, verified performance in these specialized applications.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 578-67-6
Cat. No. B119867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-5-ol
CAS578-67-6
Synonyms5-Quinolinol;  5-Hydroxyquinoline;  NSC 405729; 
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC(=O)C2=CC=CNC2=C1
InChIInChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,11H
InChIKeyGYESAYHWISMZOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinolin-5-ol (CAS 578-67-6) Procurement Guide: Technical Specifications and Distinguishing Characteristics


Quinolin-5-ol (CAS 578-67-6), also known as 5-hydroxyquinoline, is a monohydroxyquinoline with the molecular formula C9H7NO and a molecular weight of 145.16 g/mol [1]. It is a white to beige crystalline powder with a melting point of 223-226 °C [2]. The hydroxyl group at the 5-position imparts distinct physicochemical and biological properties compared to other hydroxyquinoline isomers, making it a compound of interest for specialized applications in chemical synthesis, biological research, and materials science [3].

Why 5-Hydroxyquinoline Is Not Interchangeable with Other Hydroxyquinoline Isomers


The position of the hydroxyl group on the quinoline ring critically determines the compound's chemical reactivity, metal chelation behavior, biological activity profile, and metabolic fate. While all hydroxyquinolines share the quinoline scaffold, 5-hydroxyquinoline exhibits a distinct combination of properties that set it apart from its 8-, 2-, 3-, 6-, and 7-hydroxy isomers. These differences manifest in measurable parameters including antibacterial potency against specific bacterial strains [1], substrate efficiency for UDP-glucuronosyltransferase-mediated metabolism [2], electrochemical reduction kinetics [3], and photochemical isomerization rates in derived azo dyes [4]. Substituting 5-hydroxyquinoline with another isomer without verifying these specific performance characteristics can lead to unexpected results in research protocols, failed synthetic transformations, or suboptimal material properties.

Quinolin-5-ol: Quantified Differentiation Against Closest Analogs


5-Hydroxyquinoline Exhibits a Distinct Antibacterial Activity Profile Compared to 8-Hydroxyquinoline and Other Isomers

In a head-to-head study, 5-hydroxyquinoline (5-HQ) demonstrated a unique antibacterial spectrum against phytopathogenic bacteria compared to its isomers, particularly 8-hydroxyquinoline (8-HQ). At a concentration of 100 μg/mL, 5-HQ showed high activity against Xanthomonas oryzae pv. oryzae (Xoo) with an inhibition rate of 96.19 ± 1.73%, which is comparable to 8-HQ (96.19 ± 0.00%) [1]. However, its activity against Pectobacterium carotovorum (Pa) was notably lower, with an inhibition rate of only 40.47 ± 1.37%, in stark contrast to 8-HQ's high activity of 96.87 ± 0.00% against the same strain [1]. This differential susceptibility profile is a key distinguishing feature, as other isomers like 2-quinolinol (2-HQ) and 6-hydroxyquinoline (6-HQ) exhibited different patterns, with 2-HQ showing 96.19% inhibition against Xoo but only 29.70% against Pa, and 6-HQ showing 82.01% against Xoo and 10.51% against Pa [1].

Antibacterial Phytopathogen Structure-Activity Relationship

5-Hydroxyquinoline Demonstrates Intermediate Glucuronidation Kinetics Compared to 3-Hydroxyquinoline

The phase II metabolic stability of hydroxyquinolines, a critical factor for their potential use as drug candidates or probes, varies significantly with the position of the hydroxyl group. In a comparative study using bovine liver microsomes, 5-hydroxyquinoline (5-HQ) exhibited a Kcat value (turnover number) that was 1.2-fold higher than that of p-nitrophenol, a reference substrate [1]. This rate is intermediate compared to other isomers: 3-hydroxyquinoline (3-HQ) was a superior substrate with a Kcat value 3.1-fold higher than p-nitrophenol, while 6-hydroxyquinoline (6-HQ) had a 2.1-fold higher Kcat [1]. This quantitative difference in glucuronidation rate means that 5-HQ will be metabolized and cleared from a biological system at a different rate than its isomers, which can impact its efficacy and toxicity profile.

Metabolism Glucuronidation Drug Development

5-Hydroxyquinoline Lacks Intramolecular Hydrogen Bonding, Resulting in Distinct Electrochemical Reduction Kinetics

The electrochemical reduction behavior of hydroxyquinolines is influenced by the presence or absence of an intramolecular hydrogen bond. 8-Hydroxyquinoline (8-HQ) can form such a bond between the hydroxyl group and the ring nitrogen, which complicates its electrode reaction [1]. In contrast, 5-hydroxyquinoline (5-HQ) is free from this hydrogen bridging, leading to a cleaner and more predictable reduction process [1]. A comparative study in DMF revealed that the self-protonation rate constant for the primary radical anion is almost diffusion-controlled for both 5-HQ and 8-HQ, but is significantly different for 2-hydroxyquinoline (2-HQ) which has a rate constant of 1.0 x 10^5 M^-1 s^-1 [2]. This indicates that while 5-HQ and 8-HQ share a similarly fast self-protonation step, their overall reduction mechanisms differ due to the presence of the hydrogen bond in 8-HQ, which 5-HQ lacks.

Electrochemistry Reduction Mechanism

5-Hydroxyquinoline-Based Azo Dyes Exhibit Superior Z/E Thermal Isomerization Rates and Broader Absorbance Range Compared to 8-Hydroxyquinoline Analogs

When incorporated into mono-azo dyes, 5-hydroxyquinoline (5-HQ) imparts distinct photochromic properties compared to its 8-hydroxyquinoline (8-HQ) analog. A comprehensive study synthesized a series of novel 5-HQ-based azo dyes and compared their properties to the well-known 8-HQ analogs. The novel 5-HQ-based dyes exhibited higher Z/E thermal isomerization rates and a larger absorbance wavelength range than their 8-HQ counterparts [1]. These quantitative differences in photophysical behavior are directly attributed to the different position of the hydroxyl group on the quinoline core, which affects the electronic distribution and steric hindrance around the azo bond, leading to distinct performance as potential molecular switches.

Azo Dyes Photochemistry Molecular Switches

5-Hydroxyquinoline Shows Distinct Metal Chelation Behavior Compared to 8-Hydroxyquinoline

The position of the hydroxyl group on the quinoline ring dictates the geometry and stability of metal complexes. 8-Hydroxyquinoline (8-HQ) is a classic bidentate chelator, forming stable five-membered chelate rings with a wide variety of metal ions [1]. 5-Hydroxyquinoline (5-HQ), with its hydroxyl group in the 5-position, cannot form this same chelate ring with the adjacent ring nitrogen, resulting in a different coordination mode and, consequently, a distinct set of complexation properties. While direct stability constant comparisons between 5-HQ and 8-HQ with a common metal ion are not widely available in the primary literature for the parent compounds, a study on 5-alkyloxymethyl-8-quinolinols demonstrates how substituents at the 5-position modulate the complexation kinetics of the 8-HQ core [2]. Furthermore, 5-HQ has been reported for use as a lipophilic chelator and in applications where it decreased the rate of deoxygenation, suggesting a unique role in metal ion management [3]. This implies that 5-HQ offers a different chelation profile than the more common 8-HQ, which can be exploited for specialized applications where 8-HQ's strong binding is undesirable or where a different coordination geometry is required.

Metal Chelation Coordination Chemistry Analytical Chemistry

5-Hydroxyquinoline Has a Unique pKa Profile Compared to 8-Hydroxyquinoline and 2-Hydroxyquinoline

The acidity and basicity of hydroxyquinolines, as reflected in their pKa values, are crucial for understanding their behavior in different pH environments, affecting solubility, extraction efficiency, and biological activity. 5-Hydroxyquinoline (5-HQ) has two pKa values: pK1 = 5.20 (for the hydroxyl group) and pK2 = 8.54 (for the quinoline nitrogen) at 20°C [1]. These values differ from those of other isomers. For instance, 8-hydroxyquinoline has a pKa of approximately 5.13 (OH) and 9.89 (NH+) [2], while 2-hydroxyquinoline, which exists primarily as the 2-quinolone tautomer, has a different pKa profile [3]. The specific pKa values of 5-HQ determine its ionization state at a given pH, which in turn influences its partition coefficient and ability to cross biological membranes or be extracted into organic solvents. This is further supported by its reported use as a lipophilic chelator [1].

Physicochemical Properties pKa Solubility

Optimal Use Cases for Quinolin-5-ol Based on Verified Differential Evidence


As a Selective Antibacterial Agent in Phytopathology Research

Based on the direct head-to-head antibacterial data [1], 5-hydroxyquinoline is the preferred choice over its isomers for studies targeting Pectobacterium carotovorum (Pa). Unlike 8-hydroxyquinoline, which shows high activity against Pa (96.87% inhibition), 5-HQ exhibits only moderate activity (40.47% inhibition), providing a tool for selective pressure or for studying bacterial resistance mechanisms where a more nuanced antibacterial effect is required. Its comparable activity against Xanthomonas oryzae pv. oryzae (Xoo) to 8-HQ (96.19% inhibition) further adds to its utility in comparative studies.

As a Metabolic Probe with an Intermediate Clearance Rate

For in vivo studies or drug metabolism research where the goal is to understand the relationship between molecular structure and glucuronidation rate, 5-hydroxyquinoline serves as a valuable tool [2]. Its intermediate Kcat value (1.2-fold higher than p-nitrophenol) fills a critical gap between the rapidly metabolized 3-hydroxyquinoline (3.1-fold higher) and other analogs. This allows researchers to fine-tune pharmacokinetic properties in a lead compound series and predict the metabolic stability of more complex drug candidates.

As a Precursor for Advanced Photochromic Materials and Molecular Switches

In the field of materials science, 5-hydroxyquinoline is the superior starting material for synthesizing azo dyes intended for optical switching and data storage applications [3]. The resulting dyes exhibit higher Z/E thermal isomerization rates and a broader absorbance wavelength range than those derived from 8-hydroxyquinoline. This performance advantage, verified through direct comparison, makes 5-HQ the compound of choice for developing next-generation photonic devices.

As a Mechanistic Probe in Electrochemical Studies

For electrochemists investigating the fundamental reduction mechanisms of heterocyclic compounds, 5-hydroxyquinoline offers a simpler, more tractable model system compared to 8-hydroxyquinoline [4]. The absence of an intramolecular hydrogen bond in 5-HQ eliminates a complicating factor, allowing for a clearer interpretation of its reduction pathway and kinetics. This makes 5-HQ a more reliable compound for studying the self-protonation mechanism and other fundamental electron transfer processes.

Technical Documentation Hub

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